Bienvenue dans la boutique en ligne BenchChem!

4,5-Dihydro-1,4-benzoxazepin-5-one

Kinase Inhibition Allosteric Modulation RIPK1

Procure 4,5-dihydro-1,4-benzoxazepin-5-one to secure the unsubstituted DHB core essential for constructing allosteric RIPK1, GP, and aldosterone synthase inhibitors. This scaffold enforces an exclusive αC-out/DFG-out inactive kinase conformation that is not recapitulated by benzodiazepinone or benzoxazinone analogs. It is the direct parent core of the Phase 2a candidate GSK2982772 and critical for scaffold-hopping campaigns targeting LIMK1/2. Sourcing this exact core maintains pharmacophore fidelity and supports novel IP generation.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B8337703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1,4-benzoxazepin-5-one
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC=CO2
InChIInChI=1S/C9H7NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-6H,(H,10,11)
InChIKeyHGUBLFQBMIJQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-1,4-benzoxazepin-5-one: The Core Scaffold for High-Selectivity Kinase and GP Inhibitor Development


4,5-Dihydro-1,4-benzoxazepin-5-one is the unsubstituted core heterocyclic scaffold of the dihydrobenzoxazepinone (DHB) chemotype [1], comprising a benzene ring fused to a saturated seven-membered oxazepine ring. It serves as the fundamental synthetic intermediate and privileged pharmacophore from which numerous biologically active derivatives are constructed [2]. While the parent compound itself has not been reported as the active pharmaceutical ingredient in clinical development, its molecular framework confers a unique conformational constraint that enables exclusive allosteric kinase inhibition profiles and scaffold-hopping opportunities not achievable with saturated benzodiazepinone or benzoxazinone analogs [3].

4,5-Dihydro-1,4-benzoxazepin-5-one Procurement: Why Structural Fidelity Prevents Direct Substitution


Generic substitution with saturated benzodiazepinones (7-membered ring with two nitrogens) or benzoxazinones (6-membered ring with oxygen and nitrogen) is precluded due to the 4,5-dihydro-1,4-benzoxazepin-5-one scaffold's unique electronic and conformational landscape. The single oxygen at position 1 and nitrogen at position 4 create a distinct ring conformation that, when bound to kinases like RIPK1, induces an αC-out/DFG-out inactive conformation exclusive to this scaffold [1]. This allosteric binding mode confers complete monokinase selectivity that is not recapitulated by structurally analogous 1,4-benzodiazepin-5-one or 1,4-benzoxazin-4-one cores [2]. Furthermore, the saturated C4–C5 bond enhances conformational stability compared to fully unsaturated analogs, directly impacting target engagement kinetics .

4,5-Dihydro-1,4-benzoxazepin-5-one: Quantitative Differentiation Versus Analogs in Kinase, GP, and Anthelmintic Applications


4,5-Dihydro-1,4-benzoxazepin-5-one Derivatives: Monokinase Selectivity vs. Pan-Kinase Inhibitors

Derivatives of 4,5-dihydro-1,4-benzoxazepin-5-one exhibit complete monokinase selectivity for RIP1 kinase, a profile not observed with ATP-competitive pan-kinase inhibitors like staurosporine or with other RIP1 inhibitor chemotypes such as necrostatins [1]. In a comprehensive kinase panel, the benzoxazepinone template demonstrated exclusive binding to RIP1 with no activity against over 400 other kinases tested [2].

Kinase Inhibition Allosteric Modulation RIPK1

Glycogen Phosphorylase Inhibition: Benzoxazepinone 8g vs. Clinical Candidate PSN-357

The benzoxazepinone derivative 8g (IC50 = 0.62 ± 0.16 μM against rabbit muscle GPa) demonstrated a 3-fold greater inhibition of glycogen degradation in HL-7702 cells compared to the reference compound PSN-357, a known GP inhibitor [1]. Molecular docking revealed that the benzoxazepinone moiety forms stable hydrogen-bond networks and hydrophobic interactions within the GP active site, contributing to this enhanced cellular efficacy [1].

Glycogen Phosphorylase Diabetes Metabolism

Aldosterone Synthase Inhibition: Benzoxazepinone 5x vs. Reference Fadrazole

The pyridyl-substituted benzoxazepinone derivative 5x exhibited an IC50 of 12 nmol/L against aldosterone synthase (CYP11B2) with a selectivity factor of 157 over 11β-hydroxylase (CYP11B1) . In the same assay system, the reference compound fadrazole showed an IC50 of 21 nmol/L and a selectivity factor of only 7 . Compound 5x also demonstrated no inhibition of steroidogenic CYP17, CYP19, or hepatic CYP enzymes .

Aldosterone Synthase CYP11B2 Cardiovascular

Anthelmintic Motility Inhibition: DHB OX02983 vs. DMSO Control

Dihydrobenzoxazepinone (DHB) OX02983, a derivative of the 4,5-dihydro-1,4-benzoxazepin-5-one core, produced complete immobilization of Trichuris muris (whipworm) adult parasites at 100 μM within 72 hours, with an EC50 of approximately 3.3 μM [1]. In comparison, the benzodiazepinone analog showed no significant anthelmintic activity under identical conditions, and the benzoxazinone analog exhibited only partial motility reduction [2]. SAR studies across 47 DHB analogues confirmed that the saturated 1,4-oxazepine ring is essential for anthelmintic activity [2].

Anthelmintic Trichuris muris Parasitology

Allosteric Scaffold Hopping: Benzoxazepinone LIMK1/2 Inhibitor vs. ATP-Competitive LIMK Inhibitors

The benzoxazepinone scaffold, originally optimized for RIPK1 selectivity, was successfully repurposed via scaffold hopping to generate a novel Type III allosteric LIMK1/2 inhibitor (compound 10) with low nanomolar potency and exceptional selectivity [1]. In a comprehensive selectivity panel, compound 10 showed residual RIPK activity as the only off-target, demonstrating that the allosteric binding conformation (αC-out/DFG-out) is preserved across kinase families [1]. This contrasts with ATP-competitive LIMK inhibitors (e.g., LIMKi3), which typically exhibit broader kinase cross-reactivity and lack this unique allosteric mechanism [2].

Scaffold Hopping LIM Kinase Allosteric Inhibition

Conformational Stability: 4,5-Dihydro Subclass vs. Fully Unsaturated Benzoxazepinones

The saturated C4–C5 bond in the 4,5-dihydro-1,4-benzoxazepin-5-one scaffold enhances conformational stability compared to fully unsaturated 1,4-benzoxazepin-5(4H)-one analogs . This saturation restricts ring flexibility and locks the molecule into a bioactive conformation that is optimal for binding to the allosteric pocket of RIPK1 and other kinases in the αC-out/DFG-out inactive state [1]. Fully unsaturated analogs exhibit greater conformational freedom, which reduces binding affinity and selectivity by allowing alternative, non-productive binding poses [1].

Conformational Analysis Target Engagement SAR

4,5-Dihydro-1,4-benzoxazepin-5-one: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


RIPK1-Mediated Inflammatory Disease Drug Discovery: Sourcing the Clinical-Stage Chemotype Core

Researchers developing RIPK1 inhibitors for inflammatory diseases (psoriasis, rheumatoid arthritis, ulcerative colitis) should source 4,5-dihydro-1,4-benzoxazepin-5-one as the core scaffold for structure–activity relationship (SAR) studies and lead optimization. This scaffold directly maps to the clinical candidate GSK2982772, currently in Phase 2a trials , and its predecessor GSK'481 [6]. The scaffold confers monokinase selectivity and an allosteric binding mechanism that are not achievable with alternative saturated heterocycles. Procurement of this specific core is essential for maintaining fidelity to the pharmacophore and for generating novel IP in the RIPK1 space [3].

Glycogen Phosphorylase Inhibitor Development: Leveraging 3× Cellular Potency Over PSN-357

Academic and industrial groups targeting type 2 diabetes mellitus and other glycogen storage disorders should utilize the benzoxazepinone scaffold to develop novel glycogen phosphorylase (GP) inhibitors. Derivatives such as compound 8g demonstrate 3-fold greater cellular inhibition of glycogen degradation compared to the reference inhibitor PSN-357 . This potency advantage in hepatocyte models supports the scaffold's utility in generating metabolically stable GP inhibitors with improved therapeutic indices. The benzoxazepinone core's hydrogen-bonding capacity within the GP active site is a key driver of this enhanced efficacy .

Selective Aldosterone Synthase (CYP11B2) Inhibitor Design: Achieving 22× Selectivity Over CYP11B1

For cardiovascular and renal disease programs requiring selective aldosterone synthase inhibition, the pyridyl-substituted benzoxazepinone scaffold offers a 22.4× selectivity advantage over fadrazole and eliminates cortisol suppression liability . The 4,5-dihydro-1,4-benzoxazepin-5-one core provides the optimal spatial arrangement for differentiating between the highly homologous CYP11B1 and CYP11B2 active sites. This selectivity profile is critical for advancing compounds beyond preclinical toxicology and into clinical development for hypertension, heart failure, and chronic kidney disease .

Allosteric Kinase Inhibitor Scaffold Hopping: Expanding Beyond RIPK1 to LIMK and Other Targets

Medicinal chemistry teams engaged in scaffold-hopping strategies should consider 4,5-dihydro-1,4-benzoxazepin-5-one as a privileged starting point for developing allosteric inhibitors of kinases that adopt the αC-out/DFG-out inactive conformation . The recent successful repurposing of this scaffold from RIPK1 to LIMK1/2 inhibition, with retention of exceptional selectivity and low nanomolar potency , establishes a precedent for targeting other kinases with similar conformational dynamics. This approach reduces the time and resources required for de novo hit identification and leverages the established synthetic tractability of the DHB chemotype [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dihydro-1,4-benzoxazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.